molecular formula C13H13FN4O3 B10973842 N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10973842
M. Wt: 292.27 g/mol
InChI Key: RMQFXQFIRSFDQJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with Fluorophenyl Group: The nitrated pyrazole is coupled with a fluorophenyl derivative through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the intermediate product with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by substitution reactions on the fluorophenyl group.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but lacks the methyl group.

    N-(3-chlorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-fluorophenyl)-2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(3-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of its fluorophenyl and nitro-substituted pyrazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13FN4O3

Molecular Weight

292.27 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H13FN4O3/c1-9(7-17-8-12(6-15-17)18(20)21)13(19)16-11-4-2-3-10(14)5-11/h2-6,8-9H,7H2,1H3,(H,16,19)

InChI Key

RMQFXQFIRSFDQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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